molecular formula C20H22Pt B1143713 (1,5-Cyclooctadiene)diphenylplatinum(II) CAS No. 12277-88-2

(1,5-Cyclooctadiene)diphenylplatinum(II)

Cat. No. B1143713
CAS RN: 12277-88-2
M. Wt: 457.5 g/mol
InChI Key: GGVUMOXWZYBTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of platinum(II) complexes often involves the coordination of platinum with organic ligands to form stable complexes. For instance, the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate results in the formation of products with the carbene moiety inserted into the Pt-Cl bonds, showcasing the reactivity and versatility of platinum(II) in forming complex structures (Ferguson et al., 1992).

Molecular Structure Analysis

The molecular structures of platinum(II) complexes reveal diverse coordination geometries and bonding patterns. For example, the structure of certain platinum(II) complexes has been elucidated through crystallography, showing how ligands like cyclooctadiene can interact with platinum to form unique coordination environments (Canziani et al., 1984).

Chemical Reactions and Properties

Platinum(II) complexes participate in various chemical reactions, demonstrating a wide range of reactivities. For instance, the reactions of platinum(II) complexes with acetylenes have been studied, highlighting the potential for synthesizing novel organometallic compounds (Canziani et al., 1984). Similarly, the reactivity of platinum-substituted ketenes shows how platinum(II) can engage in complex transformations (Bertani et al., 2002).

Physical Properties Analysis

The physical properties of platinum(II) complexes, such as luminescence and photochemical behavior, have been extensively studied. For example, the spectroscopic and photochemical properties of cyclooctadiene platinum complexes have been examined, revealing how the nature of substituents can influence reactivity and photophysical properties (Klein et al., 2001).

Chemical Properties Analysis

The chemical properties of platinum(II) complexes, including their catalytic activities and reactions with various ligands, are of significant interest. Studies have demonstrated the potential of platinum(II) complexes in catalysis and organometallic chemistry, highlighting their versatility and the impact of ligands on their chemical behavior (Nakamura et al., 2005).

Scientific Research Applications

  • Nanoparticle Research : Diphenylphosphinobutane (dppb) stabilized RuPt nanoparticles were prepared using Diphenyl(1,5-cyclooctadiene)platinum(II) as a precursor. These nanoparticles showed a ruthenium-rich core and a disordered shell containing both ruthenium and platinum, useful for catalytic reactions (Lara et al., 2013).

  • Structural and NMR Studies : The compound was used in the synthesis of Cp2Fe(PPh2)2PtPh2 and Cp2Fe(PPh2)2PtI2, which were characterized by various analytical and spectroscopic techniques, including single crystal X-ray diffraction (Colacot et al., 1998).

  • Cyclometalation Research : The compound was involved in the selective formation of benzylic mono- and bicyclometalated platinum(II) complexes, providing insights into the mechanism of sp3 C−H activation of the ligand (Boom et al., 1996).

  • Ligand Exchange Reactions : It was used in reactions with bis(diphenylphosphino)alkanes, leading to the formation of diphosphine-chelate diplatinum complexes, studied via single-crystal X-ray diffraction (Kotani et al., 1994).

  • Homogeneous Catalysts : Platinum(II)-crosslinked single-chain nanoparticles (PtII-SCNPs) were synthesized using the compound, demonstrating their application as recyclable homogeneous catalysts (Knöfel et al., 2017).

  • Synthesis of Organometallic Complexes : The compound was utilized in the synthesis of cyclooctadienemethylplatinum complexes, which were characterized by spectroscopy and reported crystal structures (Klein et al., 1999).

Safety and Hazards

Diphenyl(1,5-cyclooctadiene)platinum(II) is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Diphenyl(1,5-cyclooctadiene)platinum(II) can be achieved through a multistep reaction involving the reaction of platinum(II) precursor with 1,5-cyclooctadiene and diphenylphosphine ligands.", "Starting Materials": [ "Platinum(II) precursor", "1,5-cyclooctadiene", "Diphenylphosphine" ], "Reaction": [ "To a solution of platinum(II) precursor in a suitable solvent, add 1,5-cyclooctadiene and diphenylphosphine ligands in a 1:2:2 molar ratio.", "Heat the reaction mixture at an elevated temperature under an inert atmosphere for a suitable duration.", "Cool the reaction mixture and isolate the product by filtration or chromatography.", "Purify the product by recrystallization or sublimation." ] }

CAS RN

12277-88-2

Molecular Formula

C20H22Pt

Molecular Weight

457.5 g/mol

IUPAC Name

benzene;cycloocta-1,5-diene;platinum(2+)

InChI

InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2

InChI Key

GGVUMOXWZYBTLY-UHFFFAOYSA-N

SMILES

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2]

synonyms

DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.